Taxinine
Overview
Description
Taxinine is a colorless crystalline compound belonging to the taxane family of diterpenes. It is known for its complex molecular structure, which includes four cyclic naphthanes. This compound has garnered significant attention due to its potent anti-tumor properties, making it a valuable compound in the treatment of various cancers, including breast, ovarian, and lung cancers .
Mechanism of Action
Taxinine, also known as Taxinin, is a taxane compound originally found in species of the yew tree under the Taxus genus . This compound has been shown to have significant biological activity, particularly in the context of cancer treatment .
Target of Action
This compound primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, facilitating intracellular transport, and ensuring proper cell division .
Mode of Action
This compound interacts with its target, tubulin, by promoting microtubule polymerization and preventing microtubule depolymerization . This interaction stabilizes the microtubules, which interferes with their normal breakdown during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This compound affects the biochemical pathway involving tubulin and microtubule dynamics. By stabilizing microtubules, this compound disrupts the normal dynamic instability of microtubules, which is essential for their function in cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Like other taxanes, it is expected to have complex pharmacokinetics influenced by factors such as formulation, route of administration, and patient-specific variables
Result of Action
The molecular effect of this compound’s action is the stabilization of microtubules, which leads to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest and induction of apoptosis, particularly in cancer cells . This compound has been shown to exhibit cytotoxic effects on various cancer cells, including breast cancer, colon cancer, and oral squamous carcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can impact the stability and activity of the compound . Additionally, the biological environment within the body, including the presence of other drugs or substances, can influence the absorption, distribution, metabolism, and excretion of this compound
Biochemical Analysis
Biochemical Properties
Taxinine interacts with various enzymes, proteins, and other biomolecules. It is part of the taxane family of natural products, which are characterized by a taxane ring and an N-benzoylphenylisoserine side chain at C-13 . The selective oxidation of C5, C10, and C13 leads to different taxanes .
Cellular Effects
This compound exhibits cytotoxic effects on various types of cells, including breast cancer, colon cancer, and oral squamous carcinoma cells . It significantly reduces cell proliferation, demonstrating both time and dose dependency . It also inhibits the proliferation of human cervical cancer HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin, similar to paclitaxel . It promotes microtubule assembly by stabilizing microtubule structure within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taxinine involves a multi-step process that begins with the formation of the taxadiene skeleton, the core structure of taxanes. This is followed by selective oxidations at specific carbon positions (C5, C10, and C13) to introduce the necessary functional groups . The final steps involve further oxidation and functionalization to achieve the desired this compound structure .
Industrial Production Methods: Industrial production of this compound often relies on semi-synthetic routes, starting from naturally occurring precursors such as baccatin III, which is extracted from the needles and twigs of yew trees. Advances in synthetic biology have also enabled the production of this compound through plant cell fermentation technology, allowing for large-scale production without the need for extensive natural resources .
Chemical Reactions Analysis
Types of Reactions: Taxinine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups at specific carbon positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as dioxiranes and peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various oxidized and functionalized derivatives of this compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Taxinine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biological macromolecules.
Medicine: Primarily used in cancer research for its anti-tumor properties.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Paclitaxel (Taxol): Another well-known taxane with similar anti-tumor properties.
Docetaxel (Taxotere): A semi-synthetic derivative of paclitaxel with enhanced efficacy.
Baccatin III: A precursor used in the semi-synthetic production of taxanes
Uniqueness of Taxinine: this compound stands out due to its unique molecular structure and specific functional groups, which contribute to its distinct biological activity. Unlike paclitaxel and docetaxel, this compound has shown potential in reversing multidrug resistance in cancer cells, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYHEZUZRPMUDM-RZHPVIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-52-7 | |
Record name | Taxinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAXININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Taxinine?
A1: this compound has a molecular formula of C27H37NO7 and a molecular weight of 487.59 g/mol. []
Q2: What is the core structural feature of this compound?
A2: this compound possesses a 6-8-6 fused tricycle skeleton characteristic of taxane diterpenoids. []
Q3: How can the structure of this compound be elucidated?
A3: The structure of this compound and its derivatives has been established using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. [, , , ]
Q4: What is the primary biological activity associated with this compound?
A4: While not as potent as Paclitaxel, this compound exhibits anti-proliferation activity against several tumor cell lines. []
Q5: How does this compound exert its anti-proliferation effects?
A5: Research suggests that 9,10-deacetyl this compound, a this compound derivative, induces apoptosis in HeLa cells, contributing to its anti-proliferative activity. []
Q6: Does this compound interact with microtubules like Paclitaxel?
A6: Unlike Paclitaxel, some non-taxol-type this compound derivatives, notably those without an oxetane ring at C-4 and C-5 or an N-acylphenylisoserine group at C-13, have been shown to reduce the CaCl2-induced depolymerization of microtubules. []
Q7: Does this compound exhibit any activity against multidrug resistance?
A7: Yes, certain this compound derivatives, such as Taxuspine C, 2′-desacetoxyaustrospicatine, and 2-desacetoxythis compound J, have demonstrated potent multidrug resistance reversal activity. They achieve this by increasing cellular accumulation of Vincristine in multidrug-resistant tumor cells and inhibiting P-glycoprotein (P-gp). [, ]
Q8: Are there any other notable biological activities of this compound or its derivatives?
A8: Research indicates that several tricyclic diterpenoids derived from Taxus media var. Hicksii, including this compound and Taxagifine, can suppress stimulus-induced superoxide generation in human neutrophils. This suppression was observed alongside the inhibition of tyrosyl or serine/threonine phosphorylation and the translocation of cytosolic compounds like p47(phox), p67(phox), and Rac to the cell membrane. []
Q9: How do structural modifications of this compound affect its biological activity?
A9: Studies on this compound and its derivatives highlight the importance of specific structural features for their activities: * 9,10-hydroxyl and 5-cinnamoyl groups: These are essential for the anti-proliferation activity of 9,10-deacetyl this compound. [] * Absence of oxetane and N-acylphenylisoserine groups: This seems to be crucial for the microtubule depolymerization-inhibiting activity of some this compound derivatives. [] * Presence of specific functional groups: Certain functional groups contribute to multidrug resistance reversal activity. []
Q10: Can this compound be chemically synthesized?
A10: Yes, this compound NN-1, an analog with promising anticancer and multidrug resistance modulating activities, has been successfully synthesized from readily available this compound. The synthesis involves a multi-step process with a 45% overall yield. []
Q11: Are there any unique chemical reactions associated with this compound?
A11: Yes, research has uncovered unusual reactions in this compound derivatives, including the formation of unexpected products like cyclobutane, dioxane, and orthoester derivatives through boron trifluoride-catalyzed reactions. [, ]
Q12: Can this compound be chemically modified to generate new analogs?
A12: Yes, various chemical modifications have been successfully performed on this compound, including selective deacetylation, orthoester formation, hydrolysis, and hydration. These modifications often lead to the creation of new taxoids with altered biological profiles. [, , ]
Q13: What are the potential applications of this compound and its derivatives?
A13: Based on current research, this compound analogs hold promise for development as: * Anticancer agents: Especially against multidrug-resistant cancers. [, , ] * Modulators of multidrug resistance: Potentially enhancing the efficacy of existing chemotherapy drugs. [, ] * Anti-inflammatory agents: Based on their ability to suppress superoxide generation in neutrophils. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.